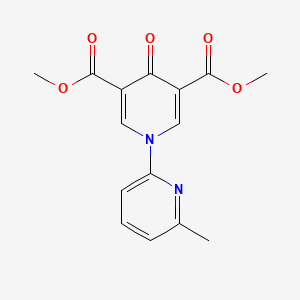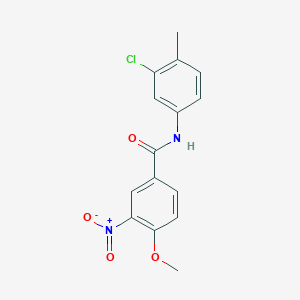
dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate
Übersicht
Beschreibung
Dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate, also known as DMOM, is a chemical compound that has been widely studied for its potential applications in scientific research. DMOM is a bipyridine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively investigated.
Wirkmechanismus
Dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's mechanism of action is related to its ability to bind selectively to copper ions. When dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate binds to copper ions, it forms a stable complex that can be detected using fluorescence spectroscopy. dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's ability to generate singlet oxygen upon irradiation with light is due to its excited state, which can transfer energy to molecular oxygen to form singlet oxygen. dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's catalytic properties are related to its ability to activate carbon-hydrogen bonds in organic molecules, which can lead to the formation of new carbon-carbon bonds.
Biochemical and Physiological Effects
dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's biochemical and physiological effects have been extensively studied. dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate has been shown to be non-toxic to cells at low concentrations and to selectively bind to copper ions in cells. dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's ability to generate singlet oxygen upon irradiation with light can lead to oxidative damage to cells, which can be used to kill cancer cells. dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's catalytic properties have also been studied for their potential applications in organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's advantages for lab experiments include its ability to selectively bind to copper ions, its ability to generate singlet oxygen upon irradiation with light, and its catalytic properties. dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's limitations for lab experiments include its low yield during synthesis, its potential toxicity at high concentrations, and its potential to cause oxidative damage to cells.
Zukünftige Richtungen
For research on dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate include the development of new synthesis methods to increase yield, the investigation of its potential applications in photodynamic therapy and organic synthesis, and the study of its mechanism of action in cells. dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's unique chemical structure and properties make it a promising candidate for further research in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate has been used in various scientific research applications, including as a fluorescent probe for the detection of copper ions in biological samples, as a photosensitizer for photodynamic therapy, and as a catalyst in organic synthesis. dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's unique chemical structure allows it to bind selectively to copper ions, making it a useful tool for studying copper ion homeostasis in cells. dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's ability to generate singlet oxygen upon irradiation with light makes it a promising candidate for photodynamic therapy, a cancer treatment that uses light to activate photosensitizers to kill cancer cells. dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate's catalytic properties have also been studied for their potential applications in organic synthesis.
Eigenschaften
IUPAC Name |
dimethyl 1-(6-methylpyridin-2-yl)-4-oxopyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-9-5-4-6-12(16-9)17-7-10(14(19)21-2)13(18)11(8-17)15(20)22-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTULEYINQHLTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(C(=O)C(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-tert-butyl-2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4677917.png)
![methyl 2-({[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4677920.png)
![7-{2-[4-(difluoromethoxy)phenyl]-2-oxoethoxy}-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B4677933.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4677937.png)

![5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4677951.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4677954.png)

![4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4677975.png)
![2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B4677977.png)
![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4677986.png)

![2-[(3-methylbutyl)thio]-3-(4-methylphenyl)-7-propyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4678006.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-4-bromoaniline](/img/structure/B4678007.png)